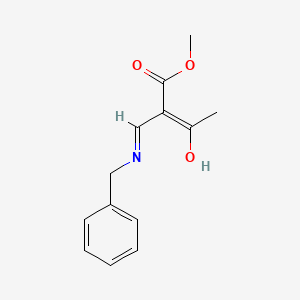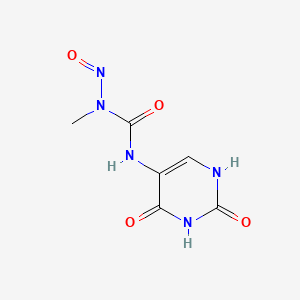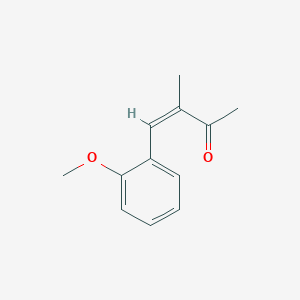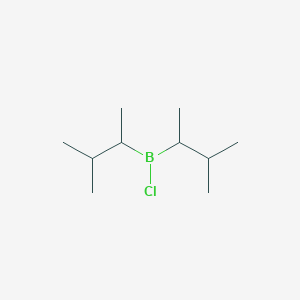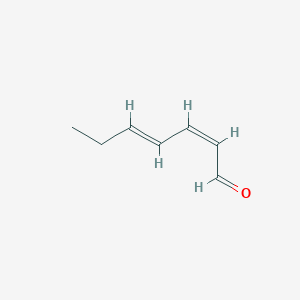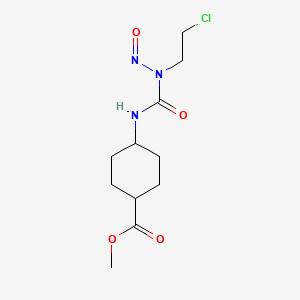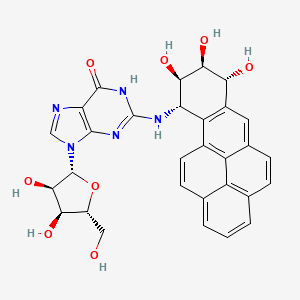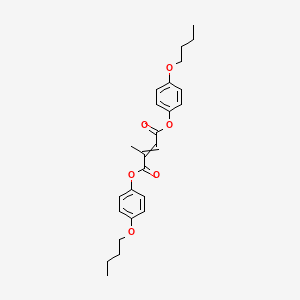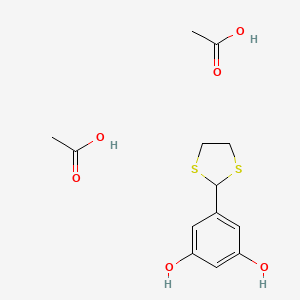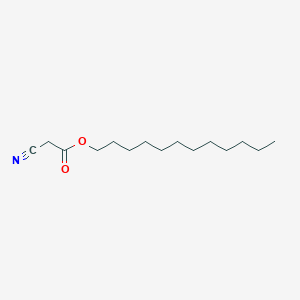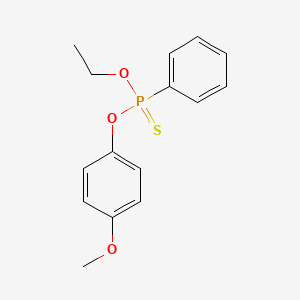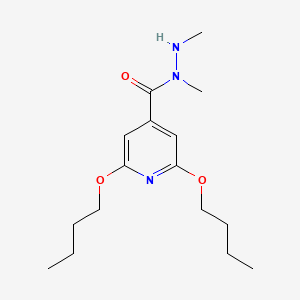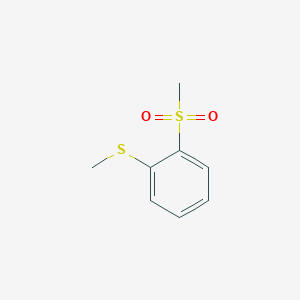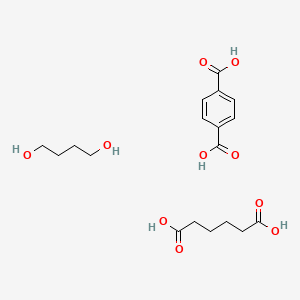
Butane-1,4-diol;hexanedioic acid;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol, hexanedioic acid, and terephthalic acid are three distinct organic compounds that play significant roles in various industrial and chemical processes. Butane-1,4-diol is a primary alcohol, hexanedioic acid is a dicarboxylic acid, and terephthalic acid is an aromatic dicarboxylic acid. These compounds are often used as monomers in the production of polymers, such as polyesters and polyurethanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Butane-1,4-diol
Synthesis from Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
Industrial Production: The Davy process involves converting maleic anhydride to methyl maleate ester, followed by hydrogenation to yield butane-1,4-diol.
-
Hexanedioic Acid
Synthesis from Cyclohexane: Cyclohexane is oxidized using nitric acid to produce hexanedioic acid.
Industrial Production: The oxidation of cyclohexane in the presence of air and a catalyst, such as cobalt or manganese, is a common industrial method.
-
Terephthalic Acid
- Synthesis from p-Xylene: p-Xylene is oxidized using air in the presence of a cobalt-manganese catalyst to produce terephthalic acid .
Industrial Production: The Amoco process involves the catalytic oxidation of p-xylene to terephthalic acid.
Análisis De Reacciones Químicas
Types of Reactions
-
Butane-1,4-diol
-
Hexanedioic Acid
Reduction: Can be reduced to hexanediol.
Esterification: Reacts with alcohols to form esters.
-
Terephthalic Acid
Esterification: Reacts with alcohols to form esters, such as polyethylene terephthalate.
Reduction: Can be reduced to terephthalaldehyde.
Aplicaciones Científicas De Investigación
-
Butane-1,4-diol
-
Hexanedioic Acid
-
Terephthalic Acid
Mecanismo De Acción
-
Butane-1,4-diol
Conversion to Gamma-Hydroxybutyric Acid: Butane-1,4-diol is rapidly converted into gamma-hydroxybutyric acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase.
-
Hexanedioic Acid
-
Terephthalic Acid
Comparación Con Compuestos Similares
-
Butane-1,4-diol
Similar Compounds: 1,2-Butanediol, 1,3-Butanediol, 2,3-Butanediol.
Uniqueness: Butane-1,4-diol is unique in its ability to be converted into gamma-hydroxybutyric acid.
-
Hexanedioic Acid
Similar Compounds: Succinic acid, glutaric acid.
Uniqueness: Hexanedioic acid is a key precursor for nylon-6,6 production.
-
Terephthalic Acid
Similar Compounds: Isophthalic acid, phthalic acid.
Uniqueness: Terephthalic acid is essential for the production of polyethylene terephthalate.
Propiedades
Número CAS |
60961-73-1 |
|---|---|
Fórmula molecular |
C18H26O10 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
butane-1,4-diol;hexanedioic acid;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clave InChI |
VVLUUGNZSQRYFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Números CAS relacionados |
60961-73-1 130479-65-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


